N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide is a substituted acetamide derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) group, a 4-ethylphenoxy aromatic ether, and a furan-2-ylmethyl moiety.
Properties
Molecular Formula |
C19H23NO5S |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H23NO5S/c1-2-15-5-7-17(8-6-15)25-13-19(21)20(12-18-4-3-10-24-18)16-9-11-26(22,23)14-16/h3-8,10,16H,2,9,11-14H2,1H3 |
InChI Key |
KHDCLGGJBSMILX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide typically involves multi-step organic reactions. The key steps may include:
Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids.
Attachment of the ethylphenoxy group: This step may involve the reaction of 4-ethylphenol with an appropriate acylating agent to form the ethylphenoxy intermediate.
Formation of the furan-2-ylmethyl group: This can be synthesized by reacting furan with a suitable alkylating agent.
Coupling reactions: The final compound is obtained by coupling the dioxidotetrahydrothiophene, ethylphenoxy, and furan-2-ylmethyl intermediates with an acetamide backbone under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound may undergo reduction reactions, particularly at the acetamide group.
Substitution: The phenoxy and furan groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Possible applications in the synthesis of novel materials with unique properties.
Chemical Research: Utilized as a building block in organic synthesis and the study of reaction mechanisms.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Variations and Functional Implications
Sulfolane vs. This may influence solubility or receptor binding in pharmacological contexts .
Phenoxy Substituents: The 4-ethylphenoxy group in the target compound provides moderate steric bulk and lipophilicity. In contrast, 4-isopropylphenoxy () increases hydrophobicity, while 2-methoxyphenoxy () introduces electron-donating effects .
Heterocyclic Modifications :
- The furan-2-ylmethyl group in the target compound contrasts with triazole-thio () or thiazole derivatives (). Furan rings may confer metabolic susceptibility due to oxidative cleavage, whereas triazole-thio groups could enhance metal-binding or redox activity .
Agrochemical vs. Pharmacological Analogs :
- Chloroacetamides like alachlor () are herbicidal, leveraging chloro and alkyl groups for lipid membrane disruption. The target compound’s lack of chloro substituents suggests divergent applications, possibly in CNS or anti-inflammatory contexts .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide is a synthetic compound characterized by its unique structural features, including a tetrahydrothiophene moiety, an ethylphenoxy group, and a furan substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of G protein-coupled receptors (GPCRs).
Chemical Structure and Properties
The molecular formula for this compound is C19H24N2O4S, with a molecular weight of approximately 396.53 g/mol. The presence of multiple functional groups suggests significant chemical reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O4S |
| Molecular Weight | 396.53 g/mol |
| Solubility | Moderate in polar solvents |
| Structural Features | Tetrahydrothiophene, Ethylphenoxy, Furan |
Research indicates that this compound exhibits significant biological activity primarily through the activation of G protein-gated inwardly rectifying potassium channels (GIRK). These channels are crucial for regulating neuronal excitability and cardiac function. Preliminary studies suggest that the compound has nanomolar potency in activating GIRK channels, indicating its potential therapeutic applications in conditions such as epilepsy and cardiac arrhythmias .
In Vitro Studies
In vitro studies have demonstrated that this compound can modulate cellular signaling pathways associated with GPCRs. For instance, it has been shown to affect intracellular calcium levels and neuronal firing rates in cultured neurons. These effects are crucial for understanding the compound's potential applications in treating neurological disorders .
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound on neuronal cultures subjected to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and increased cell viability compared to untreated controls. The mechanism was attributed to the activation of GIRK channels, leading to enhanced potassium ion efflux and stabilization of membrane potential .
Study 2: Cardiovascular Applications
Another research effort focused on the cardiovascular implications of this compound. It was found to effectively reduce arrhythmogenic events in isolated heart tissues by modulating potassium channel activity. This suggests that it may have potential as a therapeutic agent for managing arrhythmias and other cardiac conditions .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Tetrahydrothiophene Moiety : Utilizing thiophene derivatives and oxidizing agents.
- Coupling Reaction : Combining the tetrahydrothiophene with ethylphenoxy and furan groups through amide bond formation.
- Purification : Employing chromatography techniques to isolate the desired product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
